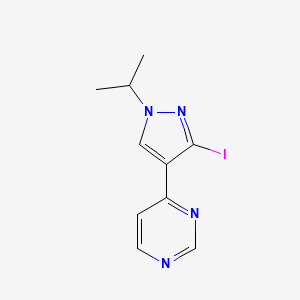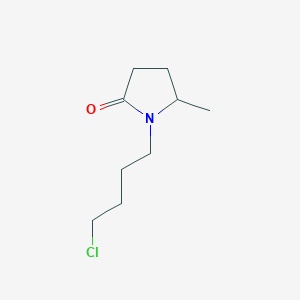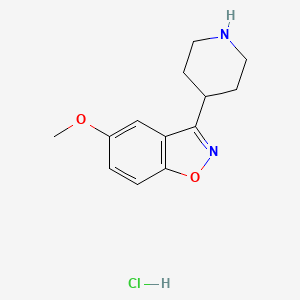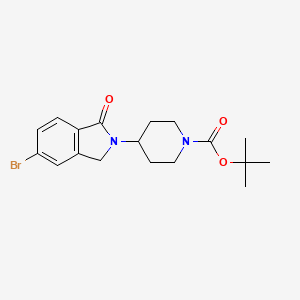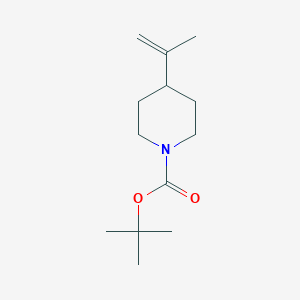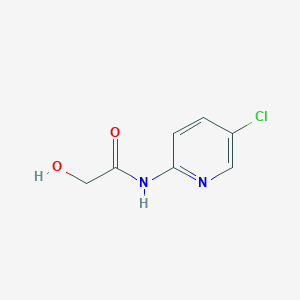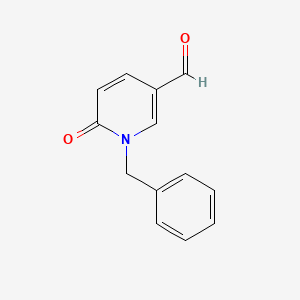
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde is an organic compound with the molecular formula C13H11NO2. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a benzyl group attached to a dihydropyridine ring, which contains both an aldehyde and a ketone functional group.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Dihydropyridine derivatives are known for their pharmacological properties, including antihypertensive and anti-inflammatory activities. This compound may serve as a lead compound for developing new therapeutic agents.
Industry: It can be used in the production of fine chemicals and as a precursor for agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. The presence of the aldehyde and ketone groups allows it to form covalent bonds with nucleophilic sites on proteins, altering their activity and function. The benzyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde can be compared with other dihydropyridine derivatives, such as:
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Benzyl-6-oxo-1,6-dihydropyridine-3-boronic acid pinacol ester: Contains a boronic acid ester group, used in Suzuki coupling reactions.
6-Oxo-1,6-dihydropyridine-3-carbaldehyde: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-benzyl-6-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c15-10-12-6-7-13(16)14(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
InChI-Schlüssel |
MKHBOQOXDMXDRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


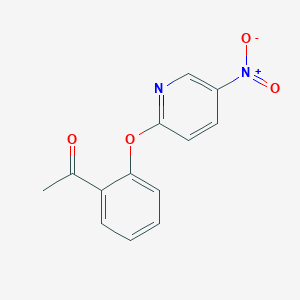
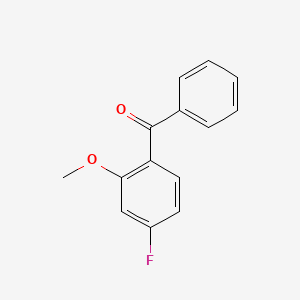
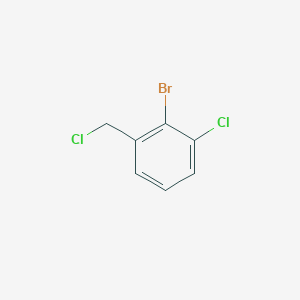
![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)
